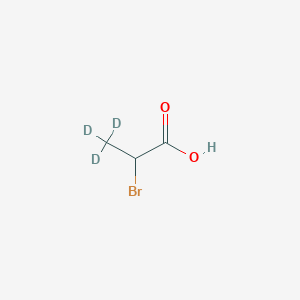

(+/-)-2-Bromopropionic-3,3,3-D3 acid

Description

Significance of Deuterated α-Halocarboxylic Acids in Contemporary Organic Chemistry Research

Deuterated α-halocarboxylic acids are a class of compounds that have garnered significant attention in contemporary organic chemistry for several key reasons. The presence of both a halogen atom and a carboxylic acid group on adjacent carbons creates a reactive center amenable to a wide range of transformations, including nucleophilic substitution and elimination reactions. The introduction of deuterium (B1214612) at specific positions within these molecules allows researchers to dissect the intricate details of these reaction pathways.

Stable isotope-labeled compounds are indispensable for elucidating reaction mechanisms and kinetics. symeres.com The replacement of protium (B1232500) (¹H) with deuterium can lead to a kinetic isotope effect (KIE), a change in the reaction rate due to the isotopic substitution. libretexts.orgpharmacy180.com This effect arises from the difference in zero-point vibrational energies between carbon-hydrogen and carbon-deuterium bonds, with the C-D bond being stronger and requiring more energy to break. pharmacy180.com By measuring the KIE, chemists can infer whether a specific C-H bond is broken in the rate-determining step of a reaction. pharmacy180.com Furthermore, deuterated compounds are invaluable in metabolic studies, allowing for the tracing of metabolic fates of drugs and other bioactive molecules, and as internal standards in quantitative mass spectrometry. acs.orgmdpi.com

Rationale for Site-Specific Deuterium Labeling at the C-3 Position in 2-Bromopropionic Acid

The specific placement of three deuterium atoms at the C-3 position of 2-bromopropionic acid is a deliberate choice designed to probe specific mechanistic questions. This labeling pattern is particularly useful for studying reactions where the methyl group is involved, either directly or indirectly, in the transition state.

For instance, in elimination reactions or reactions involving the formation of a carbocation at the α-carbon (C-2), the hydrogens on the adjacent C-3 carbon can participate in hyperconjugation to stabilize the transition state. The substitution of these hydrogens with deuterium can lead to a secondary kinetic isotope effect (SKIE). libretexts.org Unlike primary KIEs, which are observed when the bond to the isotope is broken, SKIEs arise from changes in hybridization or hyperconjugation at the labeled position. wikipedia.orgprinceton.edu Observing a β-secondary isotope effect (where the isotope is on the carbon adjacent to the reacting center) can provide strong evidence for the involvement of hyperconjugation in stabilizing an intermediate or transition state. libretexts.org

Furthermore, in spectroscopic analysis, particularly nuclear magnetic resonance (NMR) and mass spectrometry (MS), the deuterium label at the C-3 position provides a clear and unambiguous signal, allowing researchers to track the fate of this specific part of the molecule through a reaction sequence. symeres.commdpi.com

Historical Context of α-Bromopropionic Acid Studies and the Evolution of Isotopic Tracers in Academic Disciplines

Research into α-bromopropionic acid and related compounds has a long history, with early studies focusing on their synthesis and reactivity. adpharmachem.comchemicalbook.com 2-Bromopropionic acid has been utilized as a versatile intermediate in organic synthesis for the preparation of various derivatives, including pharmaceuticals and agrochemicals. adpharmachem.comchemimpex.com

The advent of isotopic tracers revolutionized the study of chemical processes. George de Hevesy was awarded the Nobel Prize in Chemistry in 1943 for his work on the use of isotopes as tracers. wikipedia.org Initially, radioactive isotopes were predominantly used to trace the paths of atoms through biochemical and chemical reactions. wikipedia.org The principle is that a radioactively labeled compound follows the same chemical pathways as its unlabeled counterpart, but its presence and location can be easily detected by its radioactive decay. wikipedia.org

Over time, with the development of more sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance, the use of stable, non-radioactive isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) became more widespread. symeres.comwiley.com These stable isotopes offer the advantage of not being radioactive, making them safer and easier to handle. Their application has become a cornerstone in the detailed elucidation of reaction mechanisms, providing insights that were previously inaccessible. ias.ac.intandfonline.com The study of compounds like (+/-)-2-Bromopropionic-3,3,3-D3 acid is a direct continuation of this scientific evolution, applying the precision of stable isotope labeling to understand the fundamental reactivity of α-halocarboxylic acids.

Data Tables

Table 1: Physical and Chemical Properties of 2-Bromopropionic Acid

| Property | Value |

| Molecular Formula | C₃H₅BrO₂ |

| Molecular Weight | 152.97 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 25.7 °C |

| Boiling Point | 203 °C |

| Density | 1.7 g/mL at 25 °C |

| Solubility | Soluble in water, alcohol, ether, chloroform, and benzene |

| pKa | 2.971 at 25 °C |

Source: adpharmachem.comnih.govchemicalbook.comchemicalbook.com

Table 2: Applications of Isotopic Labeling in Chemical Research

| Application Area | Description | Key Isotopes Used |

| Mechanistic Studies | Elucidation of reaction pathways and transition state structures through the kinetic isotope effect. | ²H (D), ¹³C, ¹⁸O |

| Metabolic Research | Tracing the fate of drugs and metabolites in biological systems (ADME studies). | ²H (D), ³H (T), ¹⁴C |

| Quantitative Analysis | Use as internal standards in mass spectrometry for precise quantification of analytes. | ²H (D), ¹³C, ¹⁵N |

| Spectroscopic Analysis | Aiding in the assignment of signals in NMR and MS to specific atoms within a molecule. | ²H (D), ¹³C, ¹⁵N |

| Catalysis Research | Studying the interaction of substrates with catalyst surfaces and the mechanism of catalytic reactions. | ²H (D), ¹⁸O, ¹⁵N, ¹³C |

Source: symeres.comacs.orgmdpi.comtandfonline.comtandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C3H5BrO2 |

|---|---|

Molecular Weight |

155.99 g/mol |

IUPAC Name |

2-bromo-3,3,3-trideuteriopropanoic acid |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3 |

InChI Key |

MONMFXREYOKQTI-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)Br |

Canonical SMILES |

CC(C(=O)O)Br |

Origin of Product |

United States |

Stereochemical Investigations Involving 2 Bromopropionic 3,3,3 D3 Acid

Racemic Nature and Configurational Stability of the Deuterated Compound

(+/-)-2-Bromopropionic-3,3,3-D3 acid, as a racemic mixture, consists of equal amounts of two enantiomers, (R)-2-Bromopropionic-3,3,3-D3 acid and (S)-2-Bromopropionic-3,3,3-D3 acid. The chiral center is the carbon atom at the second position (C2), which is bonded to a hydrogen atom, a bromine atom, a carboxyl group, and a deuterated methyl group. The configurational stability of this chiral center is a critical factor in stereochemical studies.

Generally, the C-H bond at a chiral center can be prone to cleavage, leading to stereoisomerization or racemization, especially under conditions that favor the formation of a planar intermediate. nih.gov However, the substitution of hydrogen with deuterium (B1214612) at the adjacent methyl group (C3) can enhance the stability of the chiral center at C2. nih.gov This stabilization arises from the deuterium kinetic isotope effect (DKIE). nih.gov The C-D bond is stronger and has a lower zero-point energy than a C-H bond, making it more difficult to break. libretexts.org While the bonds being broken or formed during racemization are at the C2 position, the presence of deuterium at C3 can exert a secondary kinetic isotope effect, influencing the stability of the chiral center. wikipedia.orgprinceton.edu This effect, though generally smaller than primary KIEs, can be significant enough to reduce the rate of racemization compared to the non-deuterated analogue. wikipedia.org

Studies on similar chiral molecules have demonstrated that deuteration can effectively stabilize chiral centers against epimerization. nih.govsemanticscholar.org This "deuterium-enabled chiral switching" (DECS) has been utilized to produce chirally pure drugs from compounds that would otherwise rapidly racemize. nih.govsemanticscholar.org Therefore, it is expected that this compound would exhibit greater configurational stability than its non-deuterated counterpart, with a reduced tendency to racemize under various conditions.

The table below summarizes the expected impact of deuterium substitution on the configurational stability of 2-bromopropionic acid.

| Property | Non-deuterated 2-Bromopropionic Acid | This compound |

| Racemic Mixture | Composed of (R)- and (S)-enantiomers | Composed of (R)- and (S)-enantiomers |

| Chiral Center | C2 | C2 |

| Configurational Stability | Susceptible to racemization | Enhanced stability against racemization |

| Underlying Principle | Weaker C-H bonds | Stronger C-D bonds leading to a secondary kinetic isotope effect |

Methodologies for Chiral Resolution of Deuterated α-Bromopropionic Acids

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through various chiral resolution techniques. These methods are generally applicable to chiral carboxylic acids and are not expected to be significantly hindered by the deuterium substitution at the C3 position.

One of the most effective methods for resolving racemic 2-halopropionic acids is through enzymatic resolution . almacgroup.com Lipases, a class of hydrolase enzymes, have been shown to exhibit high enantioselectivity in the esterification of racemic 2-bromopropionic acid. mdpi.com For instance, lipase (B570770) from Candida cylindracea (now known as Candida rugosa) can preferentially catalyze the esterification of the (R)-enantiomer in the presence of an alcohol, leaving the (S)-enantiomer as the unreacted acid. almacgroup.com The resulting ester and unreacted acid can then be separated by standard chemical techniques. This high degree of stereospecificity makes enzymatic resolution a powerful tool for obtaining enantiomerically pure forms of the deuterated acid.

Another widely used method is diastereomeric salt formation . This classical resolution technique involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. semanticscholar.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid. Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines.

The table below outlines the key features of these two primary resolution methodologies.

| Resolution Method | Principle | Key Reagents/Components | Advantages |

| Enzymatic Resolution | Enantioselective esterification or hydrolysis catalyzed by an enzyme. | Lipase (e.g., from Candida rugosa), alcohol (for esterification), or water (for hydrolysis). | High enantioselectivity, mild reaction conditions. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties. | Chiral base (e.g., brucine, strychnine, chiral amines). | Well-established and widely applicable method. |

Stereochemical Consequences of Deuterium Substitution on Reaction Pathways

The substitution of hydrogen with deuterium at the C3 position in 2-bromopropionic acid is not expected to alter the fundamental reaction pathways, but it can have a measurable impact on the rates of reaction due to the secondary kinetic isotope effect (SKIE) . wikipedia.org In reactions where the transition state involves a change in the hybridization or bonding at the adjacent chiral center (C2), the presence of deuterium at C3 can influence the stability of that transition state.

For nucleophilic substitution reactions (SN2) at the C2 center, the reaction proceeds through a pentavalent transition state. The C-H (or C-D) bonds at the adjacent C3 position can interact with the developing orbitals in the transition state through hyperconjugation. The difference in the vibrational frequencies of C-H and C-D bonds can lead to a small but significant difference in the activation energy of the reaction. princeton.edu Typically, for an SN2 reaction, a small normal or inverse SKIE (kH/kD ≠ 1) is observed. wikipedia.orgresearchgate.net A normal SKIE (kH/kD > 1) indicates that the non-deuterated compound reacts faster, while an inverse SKIE (kH/kD < 1) signifies a faster reaction for the deuterated compound. The magnitude and direction of the SKIE can provide valuable insights into the structure of the transition state. researchgate.net

In elimination reactions (E2), where a base abstracts a proton from the C3 position, a primary kinetic isotope effect would be observed. However, for reactions occurring at the C2 center, the effect of deuterium at C3 remains a secondary one.

The table below summarizes the potential stereochemical consequences of deuterium substitution on reaction pathways.

| Reaction Type | Position of Deuterium Substitution | Expected Isotope Effect | Consequence |

| Nucleophilic Substitution (SN2) at C2 | C3 (β-position) | Secondary Kinetic Isotope Effect (SKIE) | Altered reaction rate (either slightly faster or slower depending on the transition state). |

| Elimination (E2) involving C3-H/D | C3 (β-position) | Primary Kinetic Isotope Effect (PKIE) | Significantly slower reaction rate for the deuterated compound. |

Mechanistic Studies and Kinetic Isotope Effects with +/ 2 Bromopropionic 3,3,3 D3 Acid

Elucidation of Organic Reaction Mechanisms via Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique in physical organic chemistry for unraveling reaction mechanisms. libretexts.org The difference in mass between hydrogen and deuterium leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, which can lead to a measurable difference in reaction rates. libretexts.org This phenomenon, the kinetic isotope effect (KIE), allows chemists to infer whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.org In the case of (+/-)-2-Bromopropionic-3,3,3-D3 acid, the deuterium atoms are not directly attached to the reactive center (the α-carbon), meaning their influence is exerted through secondary effects.

The reactions of 2-bromopropionic acid are classic examples for studying nucleophilic substitution. Depending on the conditions, the reaction can proceed through different pathways, such as a direct Sₙ2 mechanism or a mechanism involving neighboring group participation (NGP) by the adjacent carboxylate group. youtube.com

In a typical Sₙ2 reaction, a nucleophile attacks the α-carbon, and the bromide leaving group departs in a single, concerted step. youtube.com The use of this compound allows for the measurement of a secondary kinetic isotope effect. For Sₙ2 reactions, β-deuterium KIEs (kH/kD) are typically small and normal (slightly greater than 1). wikipedia.org This is often attributed to hyperconjugation, where the C-H σ-bonds of the methyl group donate electron density to the developing empty p-orbital on the α-carbon in the transition state. This stabilizing interaction is weaker for C-D bonds, leading to a slightly slower reaction for the deuterated compound.

Alternatively, under conditions such as the presence of a weak base (like moist silver oxide) which can deprotonate the carboxylic acid, the resulting carboxylate can act as an internal nucleophile. youtube.com It can attack the α-carbon, displacing the bromide and forming a strained α-lactone intermediate. This is a classic case of NGP. A subsequent attack by an external nucleophile on the lactone ring opens it to form the final product. NGP reactions often result in retention of stereochemistry at the chiral center. youtube.com The study of β-deuterium KIEs can help elucidate the nature of the transition state in such intramolecular cyclizations.

The choice between the direct Sₙ2 pathway and the NGP pathway can be influenced by factors like the concentration of the base. In a concentrated strong base like sodium hydroxide, the direct Sₙ2 mechanism is favored, leading to inversion of stereochemistry. youtube.com

| Reaction Mechanism | Typical kH/kD per Deuterium Atom | Interpretation |

|---|---|---|

| Sₙ2 | 1.02 - 1.05 | Normal effect, often attributed to hyperconjugative stabilization of the transition state. |

| Sₙ1 | 1.08 - 1.15 | Larger normal effect due to significant hyperconjugation stabilizing the carbocation intermediate. |

| NGP | Varies | The magnitude depends on the structure of the transition state for the intramolecular cyclization. |

The carboxylic acid functional group is defined by its ability to donate a proton. When studying reactions of this compound, particularly in deuterated solvents like D₂O, the acidic proton of the carboxyl group will rapidly exchange with deuterium from the solvent. libretexts.org This equilibrium can be readily observed by ¹H NMR spectroscopy, where the characteristic broad signal of the carboxylic acid proton between 10-12 ppm disappears upon addition of D₂O. libretexts.org

This H/D exchange is crucial when considering reactions where the carboxyl group acts as a catalyst or participates in proton transfer in the rate-limiting step. The difference in acidity between a carboxylic acid (-COOH) and its deuterated counterpart (-COOD) can give rise to a solvent isotope effect. Generally, O-D bonds are stronger than O-H bonds, making a deuterated carboxylic acid slightly less acidic than its protiated form. This can influence the rates of acid-catalyzed reactions. mdpi.com For instance, if the deprotonation of the carboxylic acid is a pre-equilibrium step before the rate-determining step, conducting the reaction in D₂O can lead to an inverse solvent kinetic isotope effect (kH₂O/kD₂O < 1), as the concentration of the more reactive (deprotonated) species is higher. mdpi.com

Primary and Secondary Deuterium Kinetic Isotope Effects

Kinetic isotope effects are classified based on the position of the isotopic substitution relative to the bond(s) being broken or formed in the rate-determining step.

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For deuterium, this results in a significant rate change, with kH/kD values typically ranging from 2 to 8. libretexts.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond-making or bond-breaking. These effects are smaller, with kH/kD values usually between 0.7 (inverse) and 1.5 (normal). wikipedia.org

For reactions involving this compound, such as nucleophilic substitution at the α-carbon, the C-D bonds are not broken. Therefore, any observed isotope effect is a secondary β-deuterium KIE. These effects arise from changes in the vibrational frequencies of the C-D bonds as the reaction proceeds from the ground state to the transition state. libretexts.org

The theoretical basis for the KIE lies in the principles of statistical mechanics and transition state theory. mdpi.com The key factor is the difference in zero-point energy (ZPE) between C-H and C-D bonds. Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond.

The magnitude of the KIE can be predicted by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. Computational methods, particularly density functional theory (DFT), have become routine for accurately predicting deuterium KIEs. wikipedia.org The KIE is influenced by the changes in vibrational energy contributions between the ground state and the transition state.

For a secondary β-deuterium KIE, the effect depends on how the C-H/C-D bending and stretching frequencies change.

Normal KIE (kH/kD > 1): This occurs if the transition state has looser vibrations associated with the C-H/C-D bonds compared to the reactant. This is common in reactions where a carbocation-like character develops at the α-carbon (Sₙ1 or Sₙ2 with a late transition state), allowing for more effective hyperconjugation. libretexts.org

Inverse KIE (kH/kD < 1): This is observed if the transition state is more sterically crowded or has more constrained vibrations at the β-position than the reactant. This can happen if the hybridization at the α-carbon changes from sp² to sp³, leading to increased steric hindrance. wikipedia.orgnih.gov

Several experimental methods are employed to measure KIEs with high precision. nih.gov The choice of method depends on the magnitude of the expected KIE and the nature of the reaction.

Direct Comparison: This involves running two separate kinetic experiments under identical conditions, one with the non-deuterated substrate and one with the deuterated substrate. The KIE is the direct ratio of the measured rate constants (kH/kD). While conceptually simple, this method's accuracy is limited by the ability to precisely replicate reaction conditions. wikipedia.org

Competitive Method: In this more precise method, a mixture of the deuterated and non-deuterated substrates is allowed to react simultaneously in the same flask. The relative amounts of products or the change in the isotopic ratio of the remaining starting material is measured at a specific reaction conversion. This internal competition minimizes systematic errors associated with separate experiments. nih.gov

Spectroscopic and Spectrometric Techniques: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Isotope Ratio Mass Spectrometry (IRMS) are commonly used to determine the isotopic ratios required for KIE calculations. libretexts.orgnih.gov For chiral molecules like 2-bromopropionic acid, polarimetry can also be used to follow the reaction rate by measuring the change in optical rotation. cdnsciencepub.com

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Direct Rate Comparison | Independent measurement of kH and kD. | Straightforward concept. | Prone to systematic errors; requires high precision. wikipedia.org |

| Intramolecular Competition | A molecule contains both H and D at equivalent sites. Product ratio is measured. | High precision; internal control. | Requires specific substrate synthesis. |

| Intermolecular Competition | A mixture of deuterated and non-deuterated substrates reacts. Isotopic ratios of product or reactant are measured. | High precision; avoids errors from varying conditions. nih.gov | Requires accurate measurement of isotopic ratios. |

| NMR Spectroscopy | Quantifies H/D ratios by integrating proton signals. nih.gov | Non-destructive; provides structural information. | Lower sensitivity for small isotopic changes. |

| Mass Spectrometry (MS) | Measures mass-to-charge ratios to determine isotopic composition. nih.gov | High sensitivity and precision. | Can require derivatization; potential for fragmentation issues. |

Influence of Deuterium on Reaction Transition State Structures

The magnitude of a secondary KIE provides valuable clues about the structure of the transition state (TS). By measuring the β-deuterium KIE for reactions of this compound, one can infer the extent of bond breaking and bond formation and the charge development at the TS. nih.gov

In nucleophilic substitution reactions at a secondary carbon, the β-deuterium KIE can help distinguish between Sₙ1 and Sₙ2 mechanisms. A full-fledged carbocation intermediate, as in an Sₙ1 reaction, is strongly stabilized by hyperconjugation from adjacent C-H bonds. This leads to a large secondary KIE, often around kH/kD ≈ 1.3-1.5 for a -CD₃ group. cdnsciencepub.com In contrast, the concerted Sₙ2 mechanism involves a transition state with only partial positive charge on the α-carbon. The demand for hyperconjugative stabilization is less, resulting in a smaller KIE (kH/kD ≈ 1.05-1.15 for a -CD₃ group). cdnsciencepub.com Therefore, a precisely measured KIE for a reaction of this compound can indicate where the reaction's transition state lies on the continuum between a "loose" Sₙ1-like TS and a "tight" Sₙ2-like TS.

For example, studies on the similar system of 1-bromo-1-phenylethane showed that the β-deuterium KIE values ranged from 1.01 to 1.35, with the magnitude increasing as reaction conditions favored a more Sₙ1-like character. cdnsciencepub.com These results demonstrate that δ-deuterium KIEs are excellent probes for studying transition state structures. nih.gov The magnitude of the isotope effect correlates with the extent of bond formation between the reacting center and the nucleophile/leaving group in the transition state. nih.gov

Applications of +/ 2 Bromopropionic 3,3,3 D3 Acid As a Research Probe and Synthetic Intermediate

Utilization in Probing Organic Reaction Mechanisms and Pathways

The kinetic isotope effect (KIE), a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a fundamental principle exploited when using deuterated compounds like (+/-)-2-Bromopropionic-3,3,3-D3 acid to elucidate reaction mechanisms. The heavier mass of deuterium (B1214612) compared to protium (B1232500) can lead to a slower reaction rate if the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction.

While direct studies tracing carbon skeleton rearrangements specifically with this compound are not extensively documented in readily available literature, the principle of using isotopically labeled compounds to follow the fate of atoms and functional groups is a cornerstone of mechanistic chemistry. In reactions where rearrangements are possible, such as carbocation-mediated processes, the deuterium label in this compound serves as a spectroscopic marker. By analyzing the position of the deuterium atoms in the reaction products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), chemists can deduce the pathways through which the carbon framework has reorganized.

For instance, in a hypothetical scenario where a reaction involving this deuterated acid leads to multiple products, the distribution of the -CD3 group among the products would provide definitive evidence for or against proposed rearrangement pathways.

The transfer of hydrogen species (protons, hydride ions, or hydrogen atoms) is a fundamental step in many catalytic cycles. This compound can be employed to probe these transfer processes. The kinetic isotope effect associated with the transfer of a deuteron (B1233211) versus a proton can provide insight into the transition state of the reaction. nih.gov A significant KIE suggests that the hydrogen/deuterium transfer is involved in the rate-limiting step.

Furthermore, by analyzing the deuterium content of the catalyst or other substrates after the reaction, researchers can determine whether hydrogen/deuterium exchange occurs, providing information about the reversibility of certain steps and the lability of specific C-H bonds. This is particularly relevant in studying enzyme-catalyzed reactions and in the development of new synthetic catalysts. nih.gov

Role in the Synthesis of Other Deuterated Organic Molecules

Deuterated molecules are of significant interest in pharmaceutical research and development due to the potential for improved metabolic stability and pharmacokinetic profiles. This compound serves as a versatile building block for the synthesis of more complex deuterated compounds. nih.gov

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, leading to a range of deuterated products.

| Starting Material | Reagent/Reaction Condition | Product | Application |

| This compound | Nucleophile (e.g., CN-, N3-) followed by hydrolysis | Deuterated carboxylic acid derivatives | Synthesis of complex molecules |

| This compound | Ammonia or other nitrogen nucleophiles | Deuterated amino acids | Probes for studying protein structure and function |

| This compound | Grignard reagents or organocuprates | Deuterated carboxylic acids with extended carbon chains | Building blocks for larger deuterated molecules |

For example, reaction with sodium azide (B81097) followed by reduction would yield alanine (B10760859) with a deuterated methyl group. Such deuterated amino acids are invaluable in NMR studies of protein structure and dynamics. nih.gov Similarly, chain extension reactions can be performed to create a variety of deuterated carboxylic acids. researchgate.net

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is a critical area of modern organic chemistry. mdpi.comfrontiersin.org While this compound is a racemic mixture, it can be resolved into its individual enantiomers or used in diastereoselective reactions to generate enantiomerically enriched deuterated building blocks. These chiral, deuterated molecules are powerful tools for studying the mechanisms of asymmetric reactions. nih.gov

By incorporating these building blocks into a synthetic route, chemists can track the stereochemical fate of the deuterated center, providing detailed information about the transition states and stereocontrol elements of the asymmetric transformation.

Applications in Stable Isotope Labeling for Analytical Research Standards

Stable isotope-labeled compounds are widely used as internal standards in quantitative analysis by mass spectrometry. eurisotop.comnih.gov The co-elution of the labeled standard with the unlabeled analyte and their similar ionization efficiencies allow for accurate quantification, correcting for variations in sample preparation and instrument response.

This compound and its derivatives can serve as excellent internal standards for the analysis of their non-deuterated counterparts in various matrices, including biological fluids and environmental samples. The mass difference of three daltons due to the three deuterium atoms provides a clear distinction in the mass spectrometer, enabling precise and accurate quantification. rug.nl

| Analyte | Internal Standard | Analytical Technique | Application |

| 2-Bromopropionic acid | This compound | GC-MS or LC-MS | Environmental monitoring, food safety analysis |

| Metabolites derived from 2-bromopropionic acid | Deuterated derivatives of the metabolites | LC-MS/MS | Metabolomics, pharmacokinetic studies |

The use of stable isotope-labeled standards is considered the gold standard for quantitative mass spectrometry, and the availability of compounds like this compound is crucial for the development of robust and reliable analytical methods. mdpi.comresearchgate.net

Investigating Isotopic Fingerprinting in Chemical Origin and Authenticity Studies.

The application of stable isotope analysis has become a powerful tool for determining the origin, authenticity, and processing history of a wide range of materials, from food and beverages to pharmaceuticals and specialty chemicals. Isotopic fingerprinting relies on the principle that the isotopic composition of a substance is influenced by its geographical origin, synthetic pathway, or natural biological processes. By precisely measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, D/H, ¹⁵N/¹⁴N), a unique signature or "fingerprint" can be established for a particular product.

In the context of complex organic molecules, particularly those that are chiral, the use of isotopically labeled derivatizing agents can provide a more sophisticated layer of analysis. While direct research specifically detailing the use of this compound in isotopic fingerprinting for authenticity studies is not extensively published, its properties as a deuterated, chiral reagent suggest a strong potential for such applications. This approach would be particularly valuable for verifying the origin or synthetic route of chiral compounds.

One hypothetical yet scientifically grounded application involves using this compound as a chiral derivatizing agent for a target chiral analyte, such as a specific amino acid or a pharmaceutical intermediate. The process would involve the reaction of the racemic deuterated acid with the enantiomers of the target compound to form diastereomers. These diastereomeric products can then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

The key to this approach lies in the high-resolution mass spectrometry analysis of the resulting diastereomers. The presence of the deuterium-labeled propionyl group provides a distinct mass signature, facilitating the separation of the derivatized analyte from the sample matrix and improving the accuracy of quantification. Furthermore, by comparing the isotopic ratios within the derivatized molecules from a sample of unknown origin to those of authentic standards, subtle variations can be detected. These variations can indicate differences in the starting materials or the synthetic process used, thereby exposing fraudulent or improperly sourced products.

For instance, if a pharmaceutical ingredient is claimed to be from a specific manufacturer, its chiral purity and isotopic profile after derivatization with this compound should match the fingerprint of an authentic sample from that manufacturer. Any significant deviation in the isotopic ratios or the enantiomeric excess could indicate adulteration or a different synthetic origin.

A hypothetical study could involve the analysis of a chiral analyte 'X' from different sources. By derivatizing 'X' with this compound, the resulting diastereomers can be analyzed to create an isotopic fingerprint. The data might be presented as follows:

| Sample Source | Enantiomeric Ratio (R/S) of Analyte 'X' | δ¹³C Value of Derivatized Analyte (‰) | δD Value of Derivatized Analyte (‰) | Authenticity Assessment |

| Authentic Standard | 99.5 / 0.5 | -25.3 ± 0.2 | +150 ± 5 | Reference |

| Manufacturer A | 99.4 / 0.6 | -25.1 ± 0.3 | +148 ± 6 | Authentic |

| Manufacturer B | 98.2 / 1.8 | -28.9 ± 0.4 | +120 ± 7 | Suspect |

| Unknown Sample 1 | 99.3 / 0.7 | -25.4 ± 0.2 | +152 ± 5 | Authentic |

| Unknown Sample 2 | 95.1 / 4.9 | -30.1 ± 0.5 | +115 ± 8 | Counterfeit |

This type of data allows for a multi-faceted evaluation of the product's authenticity. The enantiomeric ratio provides information on the stereochemical purity, while the stable isotope ratios (δ¹³C and δD) offer insights into the origin of the raw materials and the specific synthetic conditions employed. The use of a deuterated derivatizing agent like this compound enhances the precision of these measurements, making it a valuable probe in the ongoing efforts to ensure chemical product integrity and combat counterfeiting.

Advanced Spectroscopic Characterization and Computational Analysis of Deuterated 2 Bromopropionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds such as (+/-)-2-Bromopropionic-3,3,3-D3 acid, NMR provides detailed insights into the precise location of the deuterium (B1214612) atoms, the electronic environment of nuclei, and the intramolecular interactions.

In the ¹H NMR spectrum of unlabeled 2-bromopropionic acid, three distinct signals are typically observed: a broad singlet for the acidic carboxylic proton (–COOH) in the 10-12 ppm region, a quartet for the methine proton (–CH) at the C2 position around 4.4 ppm, and a doublet for the methyl protons (–CH₃) at the C3 position around 1.9 ppm. libretexts.orgchemicalbook.comchemicalbook.com The splitting of the methine and methyl signals is due to scalar coupling (J-coupling) between the respective protons.

For this compound, the substitution of protons with deuterium at the C3 position leads to significant and predictable changes in the ¹H NMR spectrum. The signal corresponding to the methyl group (around 1.9 ppm) is absent. Furthermore, the signal for the C2 methine proton is no longer split by the adjacent methyl protons and thus collapses from a quartet to a singlet. A small residual coupling to deuterium (²JHD) might cause some broadening of this singlet, as deuterium has a spin I=1.

Deuterium decoupling is a technique that irradiates the sample at the deuterium resonance frequency, effectively removing any coupling between deuterium and proton nuclei. magritek.comblogspot.com Applying deuterium decoupling during the acquisition of the ¹H NMR spectrum of this compound would convert any broadened singlet for the C2 proton into a sharp singlet. magritek.com This confirms that the original broadening was due to coupling with deuterium and serves as definitive proof of deuteration at the adjacent C3 position.

Table 1: Comparative ¹H NMR Spectral Data

| Proton Assignment | 2-Bromopropionic acid | This compound | This compound (with ²H Decoupling) |

| -COOH | ~11.5 ppm (singlet, broad) | ~11.5 ppm (singlet, broad) | ~11.5 ppm (singlet, broad) |

| -CH(Br)- | ~4.4 ppm (quartet) | ~4.4 ppm (singlet, possibly broad) | ~4.4 ppm (singlet, sharp) |

| -CH₃ / -CD₃ | ~1.9 ppm (doublet) | Signal Absent | Signal Absent |

The ¹³C NMR spectrum of 2-bromopropionic acid, under standard proton decoupling, shows three distinct singlets. chemicalbook.com The carbonyl carbon (C1) appears significantly downfield in the range of 165-185 ppm. pressbooks.pub The carbon bearing the bromine atom (C2) resonates around 45 ppm, while the methyl carbon (C3) is found further upfield, typically between 20-30 ppm. docbrown.info

In the spectrum of this compound, the chemical shifts of C1 and C2 are expected to be very similar to the unlabeled compound, with a potential minor upfield isotope shift for C2 due to the adjacent CD₃ group. The most significant difference is observed for the C3 signal. Due to the coupling between the C3 carbon and the three attached deuterium atoms (¹JCD), the signal appears as a multiplet. Given that deuterium has a spin I=1, the multiplicity is predicted by the 2nI+1 rule, where n=3 (number of deuterium atoms). This results in a septet for the C3 signal. The observation of this coupling pattern unambiguously confirms the C3 position of the deuterium labels.

Table 2: Expected ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Expected Chemical Shift (δ) | Expected Multiplicity (Proton Decoupled) |

| C1 (-COOH) | 165 - 185 ppm | Singlet |

| C2 (-CH(Br)-) | ~45 ppm | Singlet |

| C3 (-CD₃) | 20 - 30 ppm | Septet (due to ¹JCD coupling) |

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. wikipedia.org It is a powerful technique to confirm the position and extent of isotopic labeling. For a successfully synthesized sample of this compound, the ²H NMR spectrum is expected to show a single resonance peak.

The chemical shift range in ²H NMR is analogous to that in ¹H NMR. magritek.com Therefore, the signal for the -CD₃ group should appear at approximately 1.9 ppm. The presence of a single peak confirms that all deuterium atoms are chemically equivalent and located at the C3 position, validating the isotopic purity of the compound's labeling site. While ²H NMR generally has lower resolution than ¹H NMR, it provides unequivocal evidence of deuteration. wikipedia.org Furthermore, in solid-state NMR studies, the analysis of ²H spectral lineshapes can provide detailed information about the orientation and dynamics of the C-D bonds, offering insights into molecular motion. wikipedia.orgnih.gov

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of a compound's molecular formula. rsc.orgmeasurlabs.com

The molecular ion of this compound will appear as a characteristic doublet, reflecting the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%). By calculating the precise theoretical masses for both isotopologues, a direct comparison with the experimental HRMS data can confirm the molecular formula. The substitution of three hydrogen atoms (exact mass ~1.007825 u each) with three deuterium atoms (exact mass ~2.014102 u each) results in a significant mass increase of approximately 3 Da compared to the unlabeled compound, a difference easily resolved by HRMS.

Table 3: Theoretical Exact Masses for Molecular Ions

| Compound | Molecular Formula | Isotopologue | Theoretical m/z |

| 2-Bromopropionic acid | C₃H₅BrO₂ | [C₃H₅⁷⁹BrO₂]⁺ | 151.94729 |

| [C₃H₅⁸¹BrO₂]⁺ | 153.94524 | ||

| This compound | C₃H₂D₃BrO₂ | [C₃H₂D₃⁷⁹BrO₂]⁺ | 154.96593 |

| [C₃H₂D₃⁸¹BrO₂]⁺ | 156.96388 |

Electron Ionization Mass Spectrometry (EI-MS) causes the molecular ion to fragment in predictable ways, providing a structural fingerprint of the molecule. For carboxylic acids, common fragmentation pathways include the loss of hydroxyl (•OH) and carboxyl (•COOH) radicals. libretexts.orgntu.edu.sg For alkyl halides, cleavage of the carbon-halogen bond and alpha-cleavage are characteristic fragmentation patterns. youtube.com

By comparing the fragmentation pattern of this compound with its unlabeled counterpart, the location of the deuterium atoms can be further confirmed. The retention or loss of the deuterium label in specific fragments provides valuable information about the fragmentation mechanisms.

For instance, the loss of a bromine radical (•Br) from the deuterated molecular ion [C₃H₂D₃BrO₂]⁺• would result in a fragment ion [C₃H₂D₃O₂]⁺ at m/z 76. The corresponding fragment from the unlabeled compound is at m/z 73. The mass shift of +3 confirms the retention of the CD₃ group in this fragment. Conversely, fragmentation involving the loss of the methyl group would show the loss of a •CD₃ radical, resulting in a different mass shift compared to the loss of a •CH₃ radical. This analysis of deuterium retention provides strong corroborative evidence for the compound's structure. nih.gov

Table 4: Major Expected Fragments in EI-MS

| Fragmentation Pathway | Unlabeled Fragment Ion | Unlabeled m/z | Deuterated Fragment Ion | Deuterated m/z | Deuterium Retention |

| Loss of •Br | [C₃H₅O₂]⁺ | 73 | [C₃H₂D₃O₂]⁺ | 76 | Yes |

| Loss of •COOH | [C₂H₄Br]⁺ | 107/109 | [C₂HD₃Br]⁺ | 110/112 | Yes |

| Loss of •CH₃ / •CD₃ | [C₂H₂BrO₂]⁺ | 137/139 | [C₂H₂BrO₂]⁺ | 137/139 | No |

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

The substitution of hydrogen atoms with deuterium in the methyl group of 2-bromopropionic acid to form this compound introduces a significant change in the reduced mass of the vibrating groups. This alteration directly impacts the vibrational frequencies of the molecule, a phenomenon readily observable through infrared (IR) and Raman spectroscopy. According to the principles of vibrational spectroscopy, the vibrational frequency is proportional to the square root of the force constant divided by the reduced mass. As deuterium is approximately twice as heavy as hydrogen, a noticeable shift to lower wavenumbers (redshift) is expected for vibrational modes involving the C-D bonds compared to the C-H bonds.

Expected Isotopic Shifts in Vibrational Spectra:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for C-H | Expected Wavenumber Range (cm⁻¹) for C-D |

| Symmetric and Asymmetric C-H Stretch | 2850 - 3000 | ~2100 - 2250 |

| Symmetric and Asymmetric C-H Bend | 1350 - 1470 | ~950 - 1050 |

| C-H Rocking | 720 - 1300 | Lower frequency shift |

These predicted shifts are a direct consequence of the increased mass of deuterium. The stretching and bending vibrations of the CD₃ group will absorb infrared radiation at a lower frequency compared to the CH₃ group. This phenomenon is a powerful tool in spectroscopic analysis, allowing for the precise assignment of vibrational modes and providing insights into molecular structure and bonding.

Computational Chemistry Approaches.nist.gov

Computational chemistry serves as a powerful tool to complement and predict the experimental observations in vibrational spectroscopy, especially when experimental data for a specific isotopologue is scarce.

Quantum Mechanical Calculations of Molecular Structure and Energetics.nist.gov

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be employed to determine the optimized molecular geometry and electronic structure of this compound. These calculations provide fundamental information, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

By performing these calculations for both the deuterated and non-deuterated forms of 2-bromopropionic acid, a direct comparison of their structural parameters can be made. While the equilibrium geometry is not significantly altered by isotopic substitution, subtle changes in bond lengths can occur due to the different zero-point vibrational energies of C-H and C-D bonds.

Theoretical Prediction of Isotopic Effects and Reaction Pathways.nist.gov

A significant application of computational chemistry in this context is the theoretical prediction of vibrational spectra. By calculating the harmonic vibrational frequencies of this compound and its non-deuterated counterpart, a complete theoretical IR and Raman spectrum can be generated. These calculated spectra can then be used to:

Predict Isotopic Shifts: The difference in the calculated vibrational frequencies between the two isotopologues provides a quantitative prediction of the isotopic shifts for each vibrational mode. This allows for a detailed understanding of how deuteration affects the entire vibrational landscape of the molecule, not just the modes directly involving the substituted atoms.

Aid in Spectral Assignment: In cases where experimental spectra are complex, theoretical calculations can be invaluable in assigning the observed absorption bands to specific molecular vibrations.

Investigate Reaction Pathways: Computational methods can also be used to explore the potential energy surfaces of reactions involving 2-bromopropionic acid and its deuterated analogue. By calculating the transition state structures and activation energies, it is possible to predict the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. This information is crucial for elucidating reaction mechanisms.

The combination of advanced spectroscopic techniques and computational analysis provides a comprehensive framework for understanding the structure, bonding, and reactivity of complex molecules like this compound. While experimental data remains the ultimate benchmark, theoretical calculations offer powerful predictive capabilities and deeper insights into the fundamental effects of isotopic substitution.

Future Research Directions and Unexplored Avenues for +/ 2 Bromopropionic 3,3,3 D3 Acid

Development of Novel Stereoselective Deuteration Methodologies

A significant frontier in the study of (+/-)-2-Bromopropionic-3,3,3-D3 acid is the development of methods to control its stereochemistry. Currently a racemic mixture, the synthesis of its individual enantiomers, (R)- and (S)-2-Bromopropionic-3,3,3-D3 acid, would open the door to stereospecific investigations in chemistry and biology. Future research could focus on adapting existing deuteration techniques, such as metal-catalyzed hydrogen isotope exchange (HIE), to achieve stereoselectivity. acs.org This might involve the design of novel chiral catalysts, potentially based on transition metals like palladium or rhodium, that can direct deuteration to a specific face of a precursor molecule. acs.org

Another approach could involve the stereoselective bromination of a deuterated precursor, such as 3,3,3-D3-propionic acid, using chiral reagents or catalysts. Drawing inspiration from methodologies developed for the stereocontrolled synthesis of deuterated amino acids, researchers could explore enzymatic or chemo-catalytic methods to resolve the racemic mixture or to synthesize the desired enantiomer directly. mdpi.com Success in this area would provide valuable chiral building blocks for asymmetric synthesis and more precise probes for studying stereospecific biological processes.

Exploration of New Catalytic Reactions Involving Deuterated α-Bromo Acids

α-Bromo carboxylic acids are versatile intermediates in organic synthesis, readily participating in nucleophilic substitution and elimination reactions. libretexts.orglibretexts.org The presence of a deuterated methyl group in this compound provides a unique opportunity to probe the mechanisms of these reactions. Future research should explore its use in a variety of known catalytic transformations. While the deuterium (B1214612) label is not at the reactive α-carbon, it can exert secondary kinetic isotope effects (KIEs), providing subtle but valuable information about the structure of reaction transition states.

Furthermore, new catalytic systems could be explored where the deuterated α-bromo acid acts as a key reactant. For instance, visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming new bonds under mild conditions. rsc.orgnih.gov Investigating the behavior of this compound in novel catalytic cycles, such as dehalogenative coupling reactions or radical-mediated transformations, could reveal new synthetic pathways. rsc.org The deuterium label would serve as a crucial mechanistic tracer, helping to elucidate complex reaction pathways and intermediates.

Advanced Applications in Bio-organic Chemistry Research, including Enzyme Mechanism Elucidation

Deuterated compounds are invaluable tools for elucidating biological pathways and enzyme mechanisms due to the kinetic isotope effect (KIE). nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this difference can be exploited to study reaction rates. mdpi.com A significant area of future research for this compound lies in its application as a mechanistic probe for enzymes that process short-chain carboxylic acids or haloacids.

While the deuterium atoms in this molecule are on the β-carbon, they can still influence enzymatic reactions through steric or electronic effects on substrate binding or by reporting on metabolic steps that involve the methyl group. For example, if an enzyme's mechanism involves abstraction of a hydrogen from the methyl group or if the methyl group fits into a tight hydrophobic pocket in the active site, a secondary KIE might be observed. This compound could be used to investigate the mechanisms of bacterial dehalogenases or enzymes involved in propionate (B1217596) metabolism, providing insights into substrate specificity and the catalytic cycle. The use of modified propionic acid analogues as tools in neuroscience research highlights the potential for such small molecules to have a significant impact on understanding complex biological systems. nih.gov

Integration with Emerging Analytical Technologies for Enhanced Mechanistic Insight

The advancement of analytical instrumentation offers new opportunities to extract detailed information from chemical and biological experiments involving isotopically labeled compounds. Future studies on this compound should leverage these emerging technologies. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to trace the path of the deuterated fragment through complex reaction mixtures or metabolic pathways, providing unambiguous identification of intermediates and products. oup.comnih.govthalesnano.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. thalesnano.com Advanced NMR techniques could be employed to study the interactions between the deuterated acid and its binding partners, such as enzyme active sites. Isotope effects on NMR chemical shifts, which are sensitive to the local electronic and geometric environment, can provide detailed structural information. nih.govresearchgate.net By integrating these sophisticated analytical methods, researchers can gain unprecedented mechanistic insight into the role and fate of this compound in various systems.

Theoretical Advancements in Predicting Complex Deuterium Isotope Effects and Their Applications

Computational chemistry is becoming an increasingly predictive and integral part of chemical research. A promising future direction is the use of theoretical models to predict the behavior of this compound and to understand the origins of observed deuterium isotope effects. rsc.org By employing quantum mechanical methods, such as multi-component density functional theory, it is possible to calculate the vibrational frequencies of molecules and transition states, which are the basis for KIEs. nih.govresearchgate.net

Future research should focus on building accurate computational models for reactions involving this deuterated acid. These models could predict the magnitude of both primary and secondary KIEs, helping to interpret experimental results and distinguish between proposed reaction mechanisms. nih.gov Theoretical calculations can also provide insights into how deuteration affects molecular properties like bond lengths, angles, and electronic structure, which can influence intermolecular interactions and chromatographic behavior. oup.comrsc.orgcchmc.org The synergy between theoretical predictions and experimental validation will accelerate the discovery and application of complex deuterium isotope effects.

Q & A

Q. What synthetic methodologies are recommended for preparing (±)-2-Bromopropionic-3,3,3-D3 acid with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuteration at the β-position (C-3) using deuterated reagents. For example, deuterated crotyl alcohol or deuterium oxide (D₂O) can be employed in acid-catalyzed exchange reactions to replace hydrogen atoms with deuterium. Critical steps include:

- Using anhydrous conditions to minimize back-exchange of deuterium with atmospheric moisture.

- Quenching reactions with deuterated solvents (e.g., D₂O) to preserve isotopic integrity.

- Purification via recrystallization or column chromatography to remove non-deuterated byproducts .

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | H₂SO₄ (deuterated) | Facilitate H/D exchange |

| Temperature | 40–60°C | Balance reaction rate and purity |

| Solvent | CDCl₃ or DMSO-d₆ | Prevent isotopic contamination |

Q. Which analytical techniques are most effective for confirming the structure and isotopic purity of (±)-2-Bromopropionic-3,3,3-D3 acid?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Compare ¹H and ²H NMR spectra to assess deuterium incorporation. The absence of a proton signal at δ ~2.5 ppm (C-3 methyl group) confirms deuteration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 156.99 (calculated for C₃H₄D₃BrO₂) and quantifies isotopic abundance .

- Infrared (IR) Spectroscopy : Monitor C-D stretching vibrations (~2100–2200 cm⁻¹) to distinguish from C-H bonds .

Advanced Research Questions

Q. How does deuteration at the 3,3,3 positions influence the compound’s reactivity in nucleophilic substitution reactions compared to the non-deuterated analog?

- Methodological Answer : Deuteration introduces kinetic isotope effects (KIE), which alter reaction rates. For SN2 mechanisms:

- Primary KIE : Reduced reaction rate due to stronger C-D bonds (vs. C-H).

- Experimental design: Compare rate constants (k) for reactions (e.g., hydrolysis) using deuterated vs. non-deuterated substrates under identical conditions.

Example Protocol:

Prepare equimolar solutions of deuterated and non-deuterated compounds.

Monitor reaction progress via HPLC or conductivity measurements.

Calculate KIE = k_H / k_D. Values >1 indicate slower deuterated reactions .

Q. How can researchers resolve discrepancies between NMR and MS data when assessing isotopic purity?

- Methodological Answer : Discrepancies often arise from:

- Residual Protons : NMR detects even trace protons (e.g., 1% H), while MS averages isotopic abundance.

- Solution : Use quantitative NMR (qNMR) with internal standards (e.g., TMSP-d₄) to measure residual protons. Cross-validate with isotope ratio MS (IRMS) for absolute quantification .

Table 2: Typical Discrepancy Analysis

| Technique | Detected Isotopic Purity | Limitation |

|---|---|---|

| ¹H NMR | 98.5% D | Sensitive to ppm-level protons |

| HRMS | 99.2% D | Requires high-resolution data |

Q. What strategies mitigate hydrogen-deuterium (H/D) exchange during storage and handling of (±)-2-Bromopropionic-3,3,3-D3 acid?

- Methodological Answer :

- Storage : Use sealed, moisture-free containers under inert gas (N₂/Ar) at –20°C to minimize exchange with ambient humidity .

- Handling : Pre-dry glassware and use deuterated solvents (e.g., DMSO-d₆) for dissolution. Avoid protic solvents (e.g., H₂O, MeOH) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting kinetic data between deuterated and non-deuterated analogs in reaction mechanisms?

- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., SN1 vs. SN2). To clarify:

Perform isotopic labeling studies with position-specific deuteration.

Use computational modeling (DFT) to compare activation energies for deuterated vs. non-deuterated transition states.

Validate with crossover experiments (e.g., mixing deuterated/non-deuterated substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.